molecular formula C14H15N3O3 B11180700 N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11180700
M. Wt: 273.29 g/mol
InChI Key: NIEAORUOEFZNRU-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide: is an organic compound characterized by the presence of cyanomethyl and dimethoxyphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide bond. The reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; reaction temperature: 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.

    Substitution: Various nucleophiles such as amines, thiols; reaction temperature: 50-100°C.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated cyanomethyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyanomethyl groups.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)propanamide
  • N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)butanamide

Comparison: N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of cyanomethyl and dimethoxyphenyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C14H15N3O3/c1-19-12-4-3-11(9-13(12)20-2)10-14(18)17(7-5-15)8-6-16/h3-4,9H,7-8,10H2,1-2H3

InChI Key

NIEAORUOEFZNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N(CC#N)CC#N)OC

Origin of Product

United States

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